
Methyl 4-methylphenylacetate
Overview
Description
It is a colorless to almost colorless clear liquid . This compound is commonly used in various chemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methylphenylacetate can be synthesized through the esterification of p-tolylacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where p-tolylacetic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-tolylacetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.
Major Products Formed
- p-Tolylacetic acid. p-Tolylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methylphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on drug development often involves this compound as a starting material or intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 4-methylphenylacetate exerts its effects involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed to form the corresponding acid and alcohol. This hydrolysis reaction is often catalyzed by esterases or lipases .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Methyl salicylate
- Ethyl p-tolylacetate
Uniqueness
Methyl 4-methylphenylacetate is unique due to its specific structural features, such as the presence of a methyl group on the aromatic ring, which influences its reactivity and physical properties. This makes it distinct from other similar esters and allows for specific applications in various fields .
Biological Activity
Methyl 4-methylphenylacetate is an organic compound that has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : C10H12O2
- CAS Number : 101-41-7
- Molecular Weight : 164.20 g/mol
- Structure : this compound consists of a methyl ester derived from 4-methylphenylacetic acid.
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into antimicrobial, cytotoxic, and potential therapeutic effects. Below are detailed findings from various studies.
Antimicrobial Activity
Research has shown that methyl phenylacetate, a closely related compound, demonstrates significant antimicrobial properties. For instance, studies involving Bacillus strains revealed that volatile compounds like methyl phenylacetate can inhibit the growth of plant pathogens such as Fusarium oxysporum . The mechanism involves suppression of spore germination rather than hyphal growth, indicating a targeted antifungal action.
Compound | Pathogen | Activity Type | Concentration | Reference |
---|---|---|---|---|
This compound | Fusarium oxysporum | Antifungal | Various concentrations tested | |
Phenylacetic Acid | Fusarium oxysporum | Antifungal | Various concentrations tested |
Cytotoxicity and Cancer Research
This compound's structural analogs have been evaluated for their cytotoxic effects against cancer cell lines. In studies focusing on growth inhibition of human breast cancer cells (MCF-7), modifications of related compounds showed varying degrees of potency. While specific data on this compound is limited, the insights gained from its analogs suggest potential for similar biological activity .
Case Studies and Research Findings
- Case Study on Antifungal Activity :
-
Cytotoxicity Evaluation :
- In a comparative analysis of methylated analogs of natural products, it was found that small modifications could enhance biological activity significantly. This suggests that this compound could be a candidate for further investigation into its cytotoxic properties against various cancer cell lines .
Potential Therapeutic Applications
Given its biological activity, this compound may have potential applications in:
- Agricultural Biocontrol : As an antifungal agent to protect crops from pathogens.
- Pharmaceutical Development : As a lead compound for developing new anticancer drugs based on its structural analogs.
Q & A
Q. Basic: What are the established synthetic routes for Methyl 4-methylphenylacetate, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via esterification of 4-methylphenylacetic acid with methanol under acidic catalysis (e.g., sulfuric acid) . Key intermediates like 4-methylphenylacetic acid (CAS 644-36-0) should be purified via recrystallization or column chromatography, with purity verified by HPLC (>95% purity threshold) . Characterization involves:
- 1H/13C NMR : Peaks for the methyl ester (δ ~3.6 ppm, singlet) and aromatic protons (δ ~6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 179.1 (C10H12O2) .
Q. Basic: How can researchers validate the purity of this compound, and what analytical thresholds are critical?
Methodological Answer:
Purity validation requires a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water mobile phase. Retention time should match certified reference standards .
- Spectroscopy : FT-IR to confirm ester carbonyl absorption (~1740 cm⁻¹) and absence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹) .
- Melting Point : Consistency with literature values (if crystalline; amorphous forms may require DSC analysis) .
Q. Advanced: How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
Methodological Answer:
Discrepancies in reported NMR shifts often arise from solvent effects, concentration, or impurities. To resolve:
- Solvent Referencing : Calibrate spectra using deuterated solvent internal standards (e.g., CDCl3 at δ 7.26 ppm for 1H) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals unambiguously .
- Computational Chemistry : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. Advanced: What strategies optimize reaction yields in large-scale syntheses of this compound?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Test alternatives to H2SO4 (e.g., p-toluenesulfonic acid or enzymatic catalysts) to reduce side reactions .
- Reaction Monitoring : Use in-situ FT-IR or GC-MS to track esterification progress and terminate at equilibrium .
- Purification : Employ fractional distillation (bp ~218°C) or vacuum distillation for high-purity recovery .
Q. Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for ester hydrolysis or nucleophilic substitution using software like Gaussian. Focus on LUMO maps to identify electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol/water mixtures) to predict solubility and stability .
- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., esterases) using AutoDock Vina .
Q. Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis or oxidation .
- Safety : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to irritant properties .
- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Q. Advanced: How can researchers design experiments to investigate the compound’s role in catalytic systems (e.g., as a ligand or substrate)?
Methodological Answer:
- Ligand Screening : Test coordination with transition metals (e.g., Cu(II)) via UV-Vis titration; monitor λmax shifts .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in esterase-mediated hydrolysis .
- X-ray Crystallography : Resolve metal-ligand complexes (e.g., with Cu) to confirm binding modes .
Q. Basic: What statistical methods are recommended for validating experimental reproducibility in synthetic studies?
Methodological Answer:
Properties
IUPAC Name |
methyl 2-(4-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGWGNECLEVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178472 | |
Record name | Methyl p-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23786-13-2 | |
Record name | Benzeneacetic acid, 4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23786-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl p-tolylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl p-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl p-tolylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL P-TOLYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AO74KS0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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